Product packaging for Ciclesonide-d11(Cat. No.:)

Ciclesonide-d11

Cat. No.: B12410966
M. Wt: 551.8 g/mol
InChI Key: LUKZNWIVRBCLON-VGDUJQPYSA-N
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Description

Ciclesonide-d11 is a useful research compound. Its molecular formula is C32H44O7 and its molecular weight is 551.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H44O7 B12410966 Ciclesonide-d11

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H44O7

Molecular Weight

551.8 g/mol

IUPAC Name

[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate

InChI

InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D

InChI Key

LUKZNWIVRBCLON-VGDUJQPYSA-N

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H]

Canonical SMILES

CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6

Origin of Product

United States

Principles of Deuterium Isotope Effects in Biological Systems

The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), can significantly influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govportico.org This effect arises from the difference in mass between hydrogen and deuterium; the carbon-deuterium (C-D) bond has a lower vibrational frequency and a higher bond energy compared to the carbon-hydrogen (C-H) bond. youtube.com Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic process. portico.orgyoutube.com

In biological systems, this principle is particularly relevant to drug metabolism mediated by enzyme systems like cytochrome P450 (CYP). nih.govnih.gov Many enzymatic reactions involve the cleavage of a C-H bond. nih.govnih.gov By replacing a hydrogen atom at a metabolic site with deuterium, the rate of metabolism at that position can be retarded. nih.govportico.org This has been a strategy explored in drug development to improve the pharmacokinetic profiles of certain drugs. nih.govportico.org The observation of a significant primary deuterium KIE is strong evidence that hydrogen abstraction is at least partially rate-limiting in the reaction. nih.govnih.gov

Strategic Applications of Stable Isotope Internal Standards in Drug Discovery and Development

In the realm of quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are considered the gold standard. nih.govtexilajournal.com These standards, often deuterated analogs of the analyte, are chemically identical to the compound being measured but have a different mass. clearsynth.com This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. clearsynth.com

The primary advantage of using a stable isotope-labeled internal standard is its ability to compensate for variations during sample preparation and analysis. texilajournal.comscispace.com Since the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. texilajournal.comclearsynth.com By adding a known amount of the deuterated standard to a sample before processing, any loss or variation in the analytical signal of the analyte can be corrected by normalizing it to the signal of the internal standard. texilajournal.comscispace.com This leads to significantly improved accuracy and precision in the quantification of the drug or metabolite in complex biological matrices such as plasma or serum. texilajournal.comclearsynth.comlcms.cz

The use of deuterated internal standards is a critical component of bioanalytical method development and validation, ensuring the reliability of pharmacokinetic and toxicokinetic data generated during drug discovery and development. clearsynth.comnih.gov

Rationale for Deuteration in Pharmaceutical Research: a Focus on Ciclesonide D11 and Its Analogs

Ciclesonide (B122086) is a corticosteroid prodrug used in the treatment of asthma. nih.govnih.gov In the body, it is converted by esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which has a much higher affinity for the glucocorticoid receptor. nih.govnih.govnih.gov To accurately characterize the pharmacokinetics of both ciclesonide and des-CIC, highly sensitive and specific bioanalytical methods are required. nih.gov

Ciclesonide-d11 and its corresponding active metabolite analog, desisobutyryl-ciclesonide-d11 (des-CIC-d11), serve as ideal internal standards for the quantification of ciclesonide and des-CIC in biological samples. nih.govfrontagelab.comresearchgate.net In the development of ultrasensitive LC-MS/MS methods for the simultaneous determination of ciclesonide and des-CIC in human serum, this compound and des-CIC-d11 are employed to ensure the accuracy and precision of the measurements, especially at the very low concentrations observed in clinical studies. nih.govfrontagelab.com

The use of these deuterated analogs allows for the correction of any analytical variability, which is crucial when dealing with the low systemic exposure of ciclesonide and its active metabolite. nih.govnih.gov This ensures that the pharmacokinetic profiles are accurately determined, which is essential for the clinical development of ciclesonide-related medications. nih.gov

Below is a table summarizing the key molecular information for Ciclesonide and its deuterated analog.

CompoundMolecular FormulaMolecular Weight ( g/mol )
CiclesonideC₃₂H₄₄O₇540.69
This compoundC₃₂D₁₁H₃₃O₇551.76 lgcstandards.com

Historical Context of Deuterated Compounds in Pharmaceutical Analysis

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Ciclesonide (B122086) and Metabolites

LC-MS/MS has become the definitive technique for the quantification of ciclesonide and its primary active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), due to its superior sensitivity and selectivity. The integration of Ciclesonide-d11 and its corresponding metabolite, desisobutyryl-ciclesonide-d11 (des-CIC-d11), as internal standards is fundamental to the success of these assays. biopharmaservices.comresearchgate.net

Effective chromatographic separation is essential to resolve ciclesonide, des-CIC, and their deuterated internal standards from endogenous matrix components that could interfere with quantification. nih.gov Reversed-phase high-performance liquid chromatography (HPLC) is the predominant separation technique employed. frontagelab.comnih.gov

Methodologies often utilize C18 or phenyl-based columns to achieve separation. nih.govnih.gov For instance, one validated method employed a Hypersil® Phenyl 2 column (50 × 4.6 mm, 5μm) for the separation of ciclesonide, des-CIC, and other metabolites. nih.gov The mobile phases typically consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing additives like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape and ionization efficiency. nih.govresearchgate.netnih.gov

A key aspect of optimization is achieving near co-elution of the analytes and their respective deuterated internal standards. This ensures that both the analyte and the IS experience similar matrix effects and ionization conditions, which is crucial for accurate quantification. nih.govresearchgate.net In one ultrasensitive method, the retention times were 2.25 minutes for both ciclesonide and this compound, and 1.40 minutes for des-CIC and des-CIC-d11, demonstrating successful co-elution within a rapid analysis time of 4.7 minutes. frontagelab.com

Tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each compound. nih.govfrontagelab.com The instrument parameters, including precursor and product ion selection, collision energy, and dwell time, are meticulously optimized to maximize the signal for each analyte and internal standard.

This compound and des-CIC-d11 have higher precursor ion masses than their unlabeled counterparts due to the presence of deuterium atoms. However, they are designed to fragment to the same or a structurally related product ion, confirming their identity and ensuring analogous behavior during collision-induced dissociation. frontagelab.com For example, both Ciclesonide and this compound can be monitored using the same product ion (m/z 339.1). frontagelab.com Nitrogen is commonly used as the collision gas. frontagelab.com

Below is a table summarizing the optimized MRM parameters from a validated LC-MS/MS assay. frontagelab.com

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ciclesonide (CIC)599.2339.126
Desisobutyryl-ciclesonide (des-CIC)529.2357.221
This compound (IS)610.4339.126
Desisobutyryl-ciclesonide-d11 (IS)540.4357.221

Data sourced from a study by Frontage Laboratories. frontagelab.com

The choice of ionization source is a critical factor that dictates the sensitivity of the LC-MS/MS method. While Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been utilized, Atmospheric Pressure Photoionization (APPI) has emerged as the superior choice for analyzing ciclesonide and its metabolites. frontagelab.comnih.govresearchgate.netnih.gov

APPI is a soft ionization technique that is particularly effective for nonpolar or moderately polar compounds that are challenging to ionize by ESI or APCI. frontagelab.commetwarebio.com Research has shown that for ciclesonide and des-CIC, APPI provides significantly enhanced sensitivity. researchgate.netnih.gov One study reported that the sensitivity with APPI was approximately four times greater than with either APCI or ESI. nih.gov This heightened sensitivity enabled the development of an ultrasensitive method with a lower limit of quantification (LLOQ) of just 1 pg/mL in human serum, a tenfold improvement over previously reported methods that used other ionization sources. frontagelab.comnih.gov This level of sensitivity is essential for fully characterizing the pharmacokinetic profiles of ciclesonide, especially when administered at very low doses. nih.gov

Role of this compound as an Internal Standard in Bioanalytical Method Validation

The fundamental purpose of an internal standard in quantitative bioanalysis is to correct for the variability inherent in the analytical process, from sample extraction to final detection. biopharmaservices.comresearchgate.net A stable isotope-labeled internal standard like this compound is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte. researchgate.netnih.govwikipedia.org This ensures it behaves similarly during sample preparation, chromatography, and ionization, thereby providing the most accurate correction for potential analyte loss or signal fluctuation. texilajournal.com

Matrix effect, the alteration of ionization efficiency by co-eluting compounds from the biological sample, is a major challenge in LC-MS/MS bioanalysis. researchgate.netnih.gov It can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise results if not properly addressed. eijppr.com

This compound plays a pivotal role in both assessing and compensating for matrix effects. researchgate.netnih.gov Because this compound co-elutes with ciclesonide, it is subjected to the same degree of ion suppression or enhancement. nih.govwikipedia.org By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect is effectively normalized. texilajournal.com

Quantitative assessments have confirmed the presence of matrix effects in ciclesonide analysis. One study found a mean matrix effect resulting in approximately 30% signal suppression for ciclesonide. frontagelab.com Despite this significant suppression, the method achieved high accuracy and precision because the co-eluting this compound effectively tracked and corrected for this signal loss. frontagelab.comnih.gov

The ultimate measure of a bioanalytical method's reliability is its accuracy and precision, which are rigorously evaluated during method validation. The use of this compound is indispensable for meeting the stringent acceptance criteria set by regulatory agencies. By correcting for variability in extraction recovery, potential matrix effects, and instrument response, the deuterated internal standard ensures the integrity of the quantitative data. frontagelab.comnih.govnih.gov

Validation studies for LC-MS/MS methods incorporating this compound have consistently demonstrated excellent performance. nih.govresearchgate.netnih.gov These methods exhibit strong linearity across a wide range of concentrations, with correlation coefficients (r²) greater than 0.99. frontagelab.comnih.gov The accuracy and precision are well within accepted limits, confirming the robustness of the assay.

The following table summarizes key validation parameters from published studies, highlighting the high quality of data achieved with the use of deuterated internal standards.

Validation ParameterCiclesonide (CIC)Desisobutyryl-ciclesonide (des-CIC)Source(s)
Inter-assay Precision (%CV) ≤ 9.6%≤ 9.6% frontagelab.com, nih.gov
4.08% - 6.78%2.57% - 7.74% researchgate.net, nih.gov
Inter-assay Accuracy (%Bias or % of Nominal) ± 4.0%± 4.0% frontagelab.com, nih.gov
99.3% - 110.0%101.8% - 104.7% researchgate.net, nih.gov
Mean Extraction Recovery 85.9% (IS: 94.9%)84.2% (IS: 90.2%) frontagelab.com

CV = Coefficient of Variation; IS = Internal Standard

Selectivity and Specificity Considerations in Ciclesonide Analytical Method Development

In the development of robust bioanalytical methods for ciclesonide, the use of a stable isotope-labeled internal standard such as this compound is fundamental to achieving high selectivity and specificity. Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and co-administered drugs. Specificity ensures that the signal measured is unequivocally from the analyte of interest.

This compound serves as an ideal internal standard because it is chemically identical to ciclesonide, with the only difference being the mass of the deuterium isotopes. This structural identity ensures that this compound co-elutes with the unlabeled ciclesonide during liquid chromatography and exhibits nearly identical behavior during sample extraction and ionization in mass spectrometry (MS). lcms.cz This co-elution is critical for compensating for any matrix effects—enhancement or suppression of the analyte's signal caused by other components in the biological matrix. lcms.czfrontagelab.com

One significant challenge in MS-based assays is potential interference from naturally occurring isotopes of the analyte, which could falsely elevate the internal standard's signal. nih.gov Careful method development is required to ensure that the mass transitions monitored for the analyte and this compound are distinct and free from such isotopic crosstalk. nih.gov Research utilizing this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with atmospheric pressure photoionization (APPI) demonstrated high selectivity. frontagelab.comnih.gov This method successfully quantified ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-CIC), in human serum, using both this compound (CIC-d11) and desisobutyryl-ciclesonide-d11 (des-CIC-d11) as internal standards. nih.gov The use of a highly selective ionization source like APPI further enhances the method's ability to distinguish the analytes from background interference. frontagelab.comnih.govresearchgate.net

Studies have quantified matrix effects (ME) when using this compound. For ciclesonide, the mean ME was approximately 30%, while for its metabolite des-CIC, it was about -40% (indicating signal enhancement). frontagelab.com The corresponding internal standards, CIC-d11 and des-CIC-d11, showed similar matrix effects of approximately 29% and -51%, respectively. frontagelab.com The closeness of these values between the analyte and its deuterated internal standard demonstrates the effectiveness of this compound in normalizing variability caused by the sample matrix, thereby ensuring accurate quantification.

Stability Assessment of Ciclesonide Analytes Utilizing this compound

The stability of an analyte in a biological matrix is a critical parameter in bioanalytical method validation. This compound is instrumental in these assessments, as it allows researchers to distinguish between analyte degradation and variability in sample preparation or analysis. Since this compound degrades at the same rate as the native analyte, its consistent response relative to the analyte confirms that the sample is stable under specific storage and handling conditions.

Multiple studies have validated the stability of ciclesonide and its active metabolite, des-CIC, in human serum using this compound. The findings from these assessments confirm the analyte's stability under various conditions pertinent to clinical sample handling and storage.

Key stability findings from a method using LC-APPI-MS/MS are summarized below:

Freeze-Thaw Stability: Serum samples containing ciclesonide and des-CIC were found to be stable for at least three freeze-thaw cycles. nih.govresearchgate.net

Bench-Top Stability: The analytes remained stable in serum for up to 24 hours at room temperature. nih.govresearchgate.net

Long-Term Storage Stability: Samples demonstrated remarkable long-term stability, with no significant degradation observed for up to 706 days when stored at both -20°C and -70°C. nih.govresearchgate.net Another study confirmed stability for at least 18 months at temperatures below -20°C. nih.gov

These stability data, validated using this compound, provide confidence that the measured concentrations in clinical studies accurately reflect the true in vivo concentrations at the time of sample collection.

ConditionDurationMatrixResultReference
Freeze-Thaw Cycles3 CyclesHuman SerumStable nih.govresearchgate.netnih.gov
Bench-Top (Room Temp)4 hoursHuman SerumStable nih.gov
Bench-Top (Room Temp)24 hoursHuman SerumStable nih.govresearchgate.net
Long-Term Storage18 months at ≤ -20°CHuman SerumStable nih.gov
Long-Term Storage706 days at -20°CHuman SerumStable nih.govresearchgate.net
Long-Term Storage706 days at -70°CHuman SerumStable nih.govresearchgate.net

Determination of Lower Limits of Quantification (LLOQ) and Linearity Ranges

The use of this compound has been pivotal in developing ultrasensitive bioanalytical methods, enabling the determination of very low concentrations of ciclesonide and its metabolite in biological fluids. The Lower Limit of Quantification (LLOQ) represents the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. A wide linearity range is essential for quantifying varying drug concentrations found in clinical studies.

An advanced LC-APPI-MS/MS method, employing this compound as the internal standard, achieved an exceptionally low LLOQ of 1 pg/mL for both ciclesonide and des-CIC in human serum. frontagelab.comnih.gov This represented a tenfold improvement in sensitivity over the most sensitive method previously reported (which had an LLOQ of 10 pg/mL). frontagelab.comnih.govresearchgate.net This method demonstrated excellent linearity over a concentration range of 1 to 500 pg/mL, with a coefficient of determination (r²) greater than 0.99. nih.govresearchgate.net

Another validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method also utilized this compound and its metabolite analog. nih.gov This method established an LLOQ of 10 pg/mL and a linear range of 10 to 1,000 pg/mL for ciclesonide, its metabolite, and fluticasone (B1203827) propionate (B1217596) in human serum. nih.gov A separate method reported a linear range from 10 to 10,000 pg/mL, also with an LLOQ of 10 pg/mL. researchgate.net

The precision and accuracy of these methods are well within regulatory acceptance criteria. For the ultrasensitive method with a 1 pg/mL LLOQ, the inter-assay precision was within 9.6% CV (Coefficient of Variation), and the accuracy was within ±4.0% bias. nih.govresearchgate.net For the method with a 10 pg/mL LLOQ, the inter-batch precision for ciclesonide ranged from 4.08% to 6.78% CV, with accuracy between 99.3% and 110.0%. nih.gov

AnalyteLLOQ (pg/mL)Linearity Range (pg/mL)Correlation (r²)MethodologyReference
Ciclesonide & des-CIC11 - 500> 0.99LC-APPI-MS/MS frontagelab.comnih.gov
Ciclesonide & des-CIC1010 - 1,000Not SpecifiedHPLC-MS/MS with APPI nih.gov
Ciclesonide & des-CIC1010 - 10,000Not SpecifiedLC-MS/MS with APCI researchgate.net

Application of this compound in Automated High-Throughput Bioanalysis for Research Purposes

High-throughput screening (HTS) is essential in modern drug discovery and development, requiring the rapid and reliable analysis of thousands of samples. nih.govsound-analytics.com Automation is at the core of HTS, utilizing robotic systems for liquid handling and sample processing to increase speed, improve reproducibility, and minimize human error. The bioanalytical methods developed using this compound are exceptionally well-suited for these automated, high-throughput environments.

The robustness and short analysis time of these methods are key advantages. For instance, the LC-APPI-MS/MS method has an analysis time of just 4.7 minutes per injection, allowing for a large number of samples to be processed in a single day. frontagelab.comnih.gov This speed is critical for providing timely data to guide discovery projects. nih.govsound-analytics.com

In an HTS setting, the reliability of the internal standard is paramount. This compound's ability to accurately correct for variations in extraction efficiency and matrix effects across thousands of different samples ensures the quality and consistency of the data generated by automated systems. lcms.cz Without such a reliable internal standard, the minor, cumulative variabilities inherent in automated liquid handling and rapid processing could compromise the integrity of the results. Therefore, the validated performance of this compound underpins its application in demanding, high-throughput workflows that accelerate the pace of biomedical research and drug discovery. nih.gov

Comparison of Deuterated Internal Standards with Other Quantification Strategies in Ciclesonide Analysis

In quantitative bioanalysis, particularly for LC-MS/MS, the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. lcms.cz This strategy offers significant advantages over other quantification approaches, such as using a non-isotopic internal standard or an external calibration curve alone.

Deuterated Internal Standard (this compound) vs. Non-Isotopic Internal Standard: A non-isotopic internal standard is a different chemical compound, often structurally similar to the analyte. However, even with structural similarity, its physicochemical properties—such as extraction recovery, chromatographic retention time, and ionization efficiency—will differ from the analyte. These differences mean it cannot perfectly compensate for variations during sample processing. In contrast, this compound is ideal because it behaves virtually identically to ciclesonide throughout the entire analytical process. lcms.cz It experiences the same degree of ion suppression or enhancement from the matrix and the same loss during extraction, leading to a more accurate and precise measurement of the analyte. lcms.cz

Deuterated Internal Standard vs. External Calibration: An external calibration strategy relies on analyzing a set of standards prepared in a clean solvent and assumes that all unknown samples will behave identically. This approach is highly susceptible to errors from matrix effects and variations in sample preparation, as it does not account for the unique composition of each biological sample. The use of this compound overcomes this major limitation by providing an internal reference within each sample, effectively normalizing for sample-to-sample variability.

The primary advantages of using this compound include:

Correction for Matrix Effects: It co-elutes with ciclesonide, experiencing the same signal suppression or enhancement.

Compensation for Extraction Variability: Any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

Improved Precision and Accuracy: By correcting for multiple sources of analytical error, the final calculated concentration is more reliable.

While the synthesis of deuterated standards can be more complex and costly than sourcing a non-isotopic analog, the superior data quality, reduced method development time, and enhanced reliability justify the investment, especially for regulated clinical studies and high-throughput applications. sigmaaldrich.com

Methodological Approaches to Determine Pharmacokinetic Parameters in Preclinical Models

In preclinical pharmacokinetic studies, the use of stable isotope-labeled internal standards like this compound is fundamental for robust bioanalysis. These standards are essential for correcting variations that occur during sample preparation and analysis, thereby ensuring the data's accuracy and reliability.

Ex Vivo Sample Analysis in Pharmacokinetic Investigations Using Deuterated Analogs

Following the administration of ciclesonide in preclinical models, biological samples are analyzed to determine the drug's pharmacokinetic profile. researchgate.net Deuterated analogs like this compound are added to these samples as internal standards for LC-MS/MS analysis. researchgate.netnih.gov This is advantageous because the deuterated standard co-elutes with the analyte, experiencing similar matrix effects and ionization suppression or enhancement, which allows for accurate correction and quantification. researchgate.netnih.gov An ultrasensitive LC-MS/MS method using this compound and des-CIC-d11 as internal standards achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum, a significant improvement in sensitivity that is essential for clinical development. researchgate.netfrontagelab.com

Differentiating Parent Drug from Endogenous Analogs or Interfering Substances Using this compound

A major challenge in bioanalysis is interference from endogenous compounds or other substances in the biological matrix. The use of a stable isotope-labeled internal standard such as this compound, combined with a highly selective technique like LC-MS/MS, effectively overcomes this challenge. The mass spectrometer can distinguish between the deuterated standard and the unlabeled parent drug due to their different mass-to-charge ratios, ensuring specific and accurate quantification even in the presence of interfering substances. nih.govacs.org

Application in Microdosing and Tracer Studies (Methodological Aspects)

Microdosing studies, which involve administering sub-pharmacological doses of a drug to obtain early human pharmacokinetic data, require highly sensitive analytical methods. While often associated with radiolabeled compounds and accelerator mass spectrometry, the principles of using a labeled tracer are also applicable to stable isotope-labeled compounds like this compound. In such a methodological approach, a combination of unlabeled ciclesonide and a known quantity of this compound would be administered. The subsequent measurement of their ratio in biological samples via LC-MS/MS can provide crucial ADME (absorption, distribution, metabolism, and excretion) data at very low concentrations. The development of ultrasensitive bioanalytical methods is key to supporting these studies. frontagelab.com

Challenges and Solutions in Pharmacokinetic Sample Analysis Utilizing this compound as an Internal Standard

Despite its advantages, the use of this compound as an internal standard is not without its challenges. The following table outlines potential issues and their corresponding solutions.

ChallengeDescriptionSolution
Isotopic Exchange There is a potential, albeit low, for the deuterium atoms in this compound to exchange with protons from the surrounding matrix, which would alter its mass and compromise its function as a reliable internal standard.This risk is minimal for the carbon-deuterium bonds in this compound. Method validation should include stability assessments of the internal standard under various storage and analytical conditions to ensure its isotopic integrity. The use of a high-purity, well-characterized standard is essential.
Cross-Contamination with Unlabeled Analyte The deuterated internal standard may contain trace amounts of the unlabeled parent compound as an impurity.The contribution of any unlabeled analyte from the internal standard solution must be carefully evaluated during method validation. If this contribution is found to be significant, it should be mathematically corrected for in the final concentration calculations of the unknown samples. nih.govacs.org
Differential Matrix Effects Although this compound is expected to behave almost identically to ciclesonide during analysis, subtle differences in ionization efficiency can sometimes arise, especially in complex biological matrices.To minimize any differential matrix effects, careful optimization of the chromatographic separation and mass spectrometric conditions is necessary. Employing multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard can enhance the specificity and accuracy of the quantification.
Metabolic Switching In some instances, deuteration can alter the metabolic pathway of a drug, a phenomenon known as metabolic switching. colab.ws This could potentially lead to a different pharmacokinetic profile for the deuterated standard compared to the parent drug.Comparative metabolite identification studies using human and animal liver microsomes can be conducted to investigate any potential for metabolic switching. colab.ws Understanding the complete metabolic profile ensures that the deuterated standard is a true surrogate for the parent compound throughout the analytical process.

Elucidation of Ciclesonide Metabolic Pathways Through Deuterium Labeling

Methodologies for In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro models are essential for predicting a drug's metabolic behavior in humans. These systems, ranging from subcellular fractions to whole cells, allow for controlled investigation of metabolic pathways.

Role of Ciclesonide-d11 in Microsomal Stability Assays and Enzyme Kinetics

Microsomal stability assays are a primary method for evaluating the initial steps of drug metabolism, particularly Phase I reactions mediated by cytochrome P450 (CYP) enzymes. These assays utilize microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of drug-metabolizing enzymes.

In these studies, the disappearance of the parent drug over time is monitored to calculate its intrinsic clearance. This compound plays a critical role as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for quantification. nih.govfrontagelab.comresearchgate.net By adding a known concentration of this compound to the samples, variations in sample processing and instrument response can be normalized. This ensures highly accurate and precise determination of the metabolic rate of unlabeled Ciclesonide (B122086).

Research has shown that the initial metabolic step for Ciclesonide in human liver microsomes is its conversion to the active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), a reaction catalyzed primarily by esterases. nih.govdrugbank.com Subsequent metabolism of des-CIC is then carried out by CYP enzymes, predominantly CYP3A4. nih.gov The use of a deuterated standard is crucial for obtaining reliable kinetic data (e.g., Km and Vmax) for these enzymatic processes.

Table 1: Key Parameters in Microsomal Stability Assays

ParameterDescriptionRole of this compound
Half-life (t1/2) The time required for the concentration of the parent drug to decrease by half.Ensures accurate quantification of the parent drug's disappearance.
Intrinsic Clearance (CLint) The inherent ability of the liver enzymes to metabolize a drug.Provides a stable reference for calculating the precise rate of metabolism.
Enzyme Kinetics (Km, Vmax) Parameters that describe the concentration-dependence of an enzyme-catalyzed reaction.Allows for precise measurement of substrate and product concentrations.

Hepatocyte Incubation Studies for Comprehensive Metabolic Profiling

While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in a whole liver cell, such as cytosolic enzymes and those involved in Phase II conjugation reactions. Cryopreserved primary hepatocytes are therefore considered the "gold standard" for in vitro studies as they provide a more complete and predictive picture of a drug's metabolic fate. nuvisan.comyoutube.com

Incubations of Ciclesonide with cryopreserved hepatocytes from various species, including humans, have revealed similar and extensive metabolic profiles. nih.gov These studies confirm the rapid conversion of Ciclesonide to des-CIC. nih.gov Subsequently, des-CIC is extensively metabolized into pharmacologically inactive products through processes like oxidation, reduction, and glucuronidation. nih.gov The use of labeled Ciclesonide in these complex systems is critical for distinguishing drug-related metabolites from the numerous endogenous components present in the cellular matrix.

Recombinant Enzyme Systems for Specific Metabolic Pathway Investigations

To identify the specific enzymes responsible for a particular metabolic conversion, recombinant enzyme systems are employed. These systems consist of individual human drug-metabolizing enzymes, such as specific CYP isoforms, expressed in cell lines (e.g., Supersomes™). nih.gov

Studies using recombinant enzymes have been pivotal in pinpointing the specific CYP isoforms involved in the metabolism of Ciclesonide's active metabolite, des-CIC. By incubating des-CIC with a panel of individual CYP enzymes, researchers have definitively identified CYP3A4 as the primary enzyme responsible for its subsequent metabolism. nih.gov Smaller contributions from CYP2C8 and CYP2D6 have also been noted. nih.gov This level of specificity is crucial for predicting potential drug-drug interactions.

Strategies for Characterization of Ciclesonide Metabolites Using Deuterated Probes

Mass Spectrometry-Based Metabolite Identification with this compound as a Reference

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the foremost technique for identifying and quantifying drug metabolites. nih.govfrontagelab.comnih.gov The use of a stable isotope-labeled internal standard like this compound is fundamental to this process. nih.govresearchgate.net

When a 1:1 mixture of Ciclesonide and this compound is incubated in a metabolic system, the unlabeled drug and its metabolites will appear in the mass spectrum alongside the deuterated drug and its corresponding metabolites. The deuterated compounds will have a higher mass, creating a characteristic "doublet" or isotopic pattern for each drug-related species. This signature allows for the rapid and unambiguous identification of metabolites, distinguishing them from background noise and endogenous matrix components. This technique has been successfully applied to develop ultrasensitive bioanalytical methods capable of quantifying Ciclesonide and des-CIC down to the picogram-per-milliliter level in human serum. nih.govfrontagelab.com

Table 2: Application of this compound in LC-MS/MS Analysis

ApplicationDescriptionAdvantage of Deuterium (B1214612) Labeling
Internal Standard A compound of known concentration added to samples to correct for analytical variability.This compound and des-CIC-d11 co-elute with their unlabeled counterparts but are distinguished by mass, providing the most accurate quantification. nih.govresearchgate.net
Metabolite Hunting Identifying unknown metabolites in a complex biological matrix.The characteristic mass shift creates isotopic doublets, making drug-related peaks easy to identify.
Reaction Phenotyping Determining which enzymes are responsible for metabolism.Accurate quantification of metabolite formation in the presence and absence of specific inhibitors.

Nuclear Magnetic Resonance for Structural Elucidation of Deuterated Metabolites

While mass spectrometry provides the molecular weight of metabolites, it often cannot definitively determine the exact molecular structure or the precise site of metabolic modification. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. hyphadiscovery.comnih.gov

NMR spectroscopy provides detailed information about the chemical environment of each atom in a molecule. nih.gov When a metabolite is isolated in sufficient quantity (typically low micrograms with modern cryoprobe technology), a suite of NMR experiments can be performed to piece together its complete three-dimensional structure. hyphadiscovery.com

The use of deuterated probes like this compound can aid in this process. In a proton (¹H) NMR spectrum, the signal corresponding to a proton that has been replaced by a deuterium atom will disappear. This helps in assigning signals and confirming the location of metabolism if it occurs at a deuterated site. Although challenging due to the quantities of metabolites required, NMR is the ultimate arbiter for definitive structural elucidation of novel metabolic products. nih.govspringernature.com

Tracing Metabolic Fates and Biotransformation Pathways of Ciclesonide in Biological Systems

The metabolic journey of ciclesonide, a corticosteroid pro-drug, within biological systems is a multi-step process primarily aimed at its activation and subsequent deactivation. The use of deuterium-labeled ciclesonide, specifically this compound, is instrumental in accurately tracing and quantifying the parent compound and its various metabolites, providing a clearer picture of its biotransformation.

Ciclesonide is initially converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), through hydrolysis by esterases present in the airways. nih.govnih.gov This crucial activation step is the primary metabolic pathway in the target organ. Following its activation, des-CIC can undergo further metabolism. One significant pathway is reversible fatty acid conjugation, leading to the formation of lipophilic esters such as des-CIC oleate (B1233923) and des-CIC palmitate. nih.govnih.gov These conjugates can act as an intracellular reservoir of the active metabolite, gradually releasing des-CIC over time.

In addition to conjugation, des-CIC can be further metabolized through oxidation, a process primarily carried out by cytochrome P450 (CYP) enzymes in the liver. researchgate.net This hepatic metabolism leads to the formation of inactive metabolites that are then eliminated from the body.

The application of deuterium labeling, as with this compound, is pivotal in metabolic studies for several reasons. In quantitative analyses using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated analogs such as this compound and its metabolite, des-CIC-d11, serve as ideal internal standards. nih.gov Because they are chemically identical to their non-deuterated counterparts, they exhibit similar behavior during sample extraction, chromatography, and ionization. However, their difference in mass allows for their distinct detection by the mass spectrometer. This ensures highly accurate quantification of ciclesonide and des-CIC in complex biological matrices like plasma and tissue homogenates.

While direct studies utilizing this compound to trace metabolic fates are not extensively detailed in the public domain, the principles of isotope tracing are well-established. nih.govnih.gov By introducing this compound into an in vitro or in vivo system, researchers can track the appearance of deuterated metabolites over time. The mass shift of +11 atomic mass units allows for the unambiguous identification of metabolites originating from the administered deuterated drug, distinguishing them from endogenous compounds. This technique would enable a more precise understanding of the rates of formation and clearance of each metabolite, confirming the sequence of biotransformation and identifying any novel or minor metabolic pathways that might otherwise go undetected.

Metabolic Pathways of Ciclesonide

Step Transformation Primary Location Enzymes Involved Resulting Compound(s)
Activation HydrolysisAirways (Lungs)Esterasesdesisobutyryl-ciclesonide (des-CIC)
Conjugation Fatty Acid EsterificationAirways (Lungs)-des-CIC oleate, des-CIC palmitate
Inactivation OxidationLiverCytochrome P450 (CYP3A4)Inactive hydroxylated metabolites

Investigating Enzyme Kinetics and Isoform Specificity with Deuterated Substrates

The study of enzyme kinetics provides crucial insights into the efficiency and specificity of metabolic processes. The use of deuterated substrates, such as this compound, can be a powerful tool in dissecting the kinetics of the enzymes responsible for ciclesonide metabolism, particularly the cytochrome P450 isoforms.

The primary enzyme system involved in the oxidative metabolism of des-CIC is the cytochrome P450 family, with a significant contribution from the CYP3A subfamily. researchgate.net Specifically, CYP3A4 has been identified as a key enzyme in the inactivation of des-CIC in the liver. While direct kinetic studies using this compound are not widely published, the principles of using deuterated compounds in enzyme kinetics studies are well-understood.

The "kinetic isotope effect" (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactive position is replaced with one of its heavier isotopes. In the case of C-H bond cleavage, a common step in CYP-mediated oxidation, replacing hydrogen with deuterium can lead to a slower reaction rate. By comparing the rate of metabolism of ciclesonide with that of this compound, researchers can determine if C-H bond cleavage is a rate-limiting step in the metabolic pathway. This information is valuable for understanding the mechanism of the enzymatic reaction.

Furthermore, deuterated substrates can be used to investigate the specificity of different CYP isoforms. While CYP3A4 is the primary enzyme, other isoforms may also contribute to a lesser extent. By incubating this compound with a panel of recombinant human CYP enzymes, it is possible to identify which isoforms are capable of metabolizing the compound and to determine their relative efficiencies. The use of a deuterated substrate in such a system, coupled with sensitive LC-MS/MS detection, allows for precise measurement of metabolite formation, even at low rates.

Key Enzymes in Ciclesonide Metabolism

Enzyme Family Specific Isoform Role in Ciclesonide Metabolism Primary Location
Esterases Carboxylesterases, CholinesterasesActivation of Ciclesonide to des-CICAirways (Lungs)
Cytochrome P450 CYP3A4Inactivation of des-CIC through oxidationLiver

Emerging Research Avenues and Future Perspectives for Ciclesonide D11

Integration of Ciclesonide-d11 in Multi-Omics Research Methodologies (e.g., Toxicometabolomics)

The use of stable isotope-labeled compounds like this compound is becoming central to multi-omics research, particularly in the field of toxicometabolomics. This sub-discipline of metabolomics investigates the interaction of xenobiotics, including drugs, with endogenous metabolic pathways. By serving as a robust internal standard, this compound enables the accurate quantification of its non-labeled counterpart, ciclesonide (B122086), and its metabolites in complex biological matrices. This precision is crucial for understanding the metabolic fate of the drug and its potential off-target effects.

In toxicometabolomics studies, researchers can trace the metabolic pathways affected by ciclesonide administration. The use of deuterated standards helps to correct for variability in sample preparation and instrument response, ensuring that observed metabolic changes are genuinely due to the drug's effect. clearsynth.com This approach can reveal previously unknown metabolic reactions and provide a more holistic understanding of a drug's impact on cellular metabolism. researchgate.net

Advanced Mass Spectrometry Techniques Utilizing Deuterated Compounds

The development of advanced mass spectrometry (MS) techniques has been greatly enhanced by the availability of deuterated compounds. This compound, as a stable isotope-labeled analog, is instrumental in these advanced applications. pharmaffiliates.com

High-Resolution Mass Spectrometry for Enhanced Ciclesonide and Metabolite Detection

High-resolution mass spectrometry (HRMS) offers superior mass accuracy and resolution, enabling the reliable detection and quantification of isotopically labeled metabolites even at low concentrations. mdpi.com When analyzing ciclesonide and its primary active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), HRMS coupled with liquid chromatography (LC-HRMS/MS) provides exceptional sensitivity and specificity. nih.govresearchgate.net In such studies, this compound and its corresponding deuterated metabolite, des-CIC-d11, are used as internal standards to ensure accurate quantification, with detection limits as low as 1 pg/mL in plasma. nih.govresearchgate.netresearchgate.net This level of precision is critical for pharmacokinetic studies and doping control in equine sports. nih.govresearchgate.net

The use of deuterated internal standards is crucial for correcting matrix effects, which are common interferences in complex biological samples that can suppress or enhance the ionization of the analyte. clearsynth.comscioninstruments.com By closely mimicking the chemical and physical properties of the analyte, the deuterated standard experiences similar matrix effects, allowing for accurate normalization of the signal. scioninstruments.com

Imaging Mass Spectrometry Applications with Stable Isotopes in Research Models

Imaging mass spectrometry (IMS) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections. When combined with stable isotope labeling, IMS can map the localization of drugs and their metabolites within tissues, providing critical insights into their mechanism of action and potential sites of toxicity.

A study using desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) visualized the two-dimensional spatial localization of ciclesonide and its metabolites in rat lungs. nih.govresearchgate.net This research revealed the co-existence of ciclesonide, des-CIC, and a fatty acid conjugate of des-CIC on the airway epithelium, as well as the distribution of the metabolites in the peripheral lung regions. nih.govresearchgate.net While this specific study did not use this compound, the application of stable isotope-labeled standards in similar future studies would enhance the quantitative accuracy of such imaging techniques. acs.org Multi-isotope imaging mass spectrometry (MIMS) is another advanced technique that can track the metabolic activity of cells at a subcellular level with high spatial resolution by using stable isotope labels. nih.govnih.gov

Development of Novel Analytical Platforms for Ciclesonide Research Enabled by Deuterated Analogs

The availability of deuterated analogs like this compound is a key enabler for the development of novel and more robust analytical platforms. These platforms are essential for various stages of pharmaceutical research, from drug discovery to clinical monitoring. pharmaffiliates.com

The use of deuterated internal standards is a cornerstone of quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com They are considered the "gold standard" because their behavior during sample extraction, chromatography, and ionization is nearly identical to that of the unlabeled analyte, leading to more accurate and precise measurements. scioninstruments.comscispace.com For instance, an ultrasensitive LC-APPI-MS/MS (liquid chromatography-atmospheric pressure photoionization-tandem mass spectrometry) method was developed for the simultaneous quantification of ciclesonide and des-CIC in human serum, utilizing this compound and des-CIC-d11 as internal standards. researchgate.netresearchgate.net This method demonstrated good linearity, precision, and accuracy, with high extraction recovery. researchgate.net

Future Directions in Stable Isotope Labeling for Pharmaceutical Sciences and Beyond

Stable isotope labeling is a foundational technique in pharmaceutical research, offering profound insights into the absorption, distribution, metabolism, and excretion (ADME) of drugs. musechem.com The future of this field is trending towards greater precision, efficiency, and broader applications. adesisinc.com

Emerging trends include the development of automated synthesis platforms and novel labeling reagents, which will make stable isotope-labeled compounds more accessible. adesisinc.com Innovations in areas like hydrogen isotope exchange (HIE) are enhancing the versatility of isotopic labeling. musechem.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Ciclesonide-d11, and how are deuterium incorporation rates validated?

  • Methodological Answer : Synthesis typically involves substituting hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O, deuterated solvents). Characterization requires nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement and liquid chromatography-mass spectrometry (LC-MS) to assess isotopic purity . Quantify incorporation rates via isotopic abundance ratios using high-resolution mass spectrometry (HRMS) and validate against synthetic controls .

Q. How is this compound utilized as an internal standard in quantitative analytical methods?

  • Methodological Answer : this compound is employed to correct for matrix effects and instrument variability in LC-MS/MS assays. Key steps include:

  • Co-elution : Ensure identical retention times for this compound and the target analyte.
  • Ionization Efficiency : Match ionization parameters (e.g., source temperature, collision energy) to the analyte .
  • Validation : Perform spike-and-recovery experiments in biological matrices (e.g., serum) to confirm linearity (R² > 0.99) and precision (%CV < 15%) .

Q. What criteria are used to assess the purity of this compound in preclinical studies?

  • Methodological Answer : Purity is evaluated via:

  • Chromatographic Methods : HPLC/UV or LC-MS to detect impurities (< 0.1% threshold).
  • Isotopic Purity : HRMS to ensure minimal protiated (non-deuterated) contamination.
  • Batch Consistency : Compare multiple synthesis batches using statistical tools (e.g., ANOVA) .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters to enhance sensitivity for this compound in trace-level analyses?

  • Methodological Answer :

  • Mobile Phase Optimization : Test acidic modifiers (e.g., 0.1% formic acid) to improve ionization in atmospheric pressure chemical ionization (APCI) modes .
  • Collision Energy Calibration : Use response surface methodology (RSM) to balance signal intensity and fragmentation .
  • Limit of Detection (LOD) : Validate via serial dilution until signal-to-noise (S/N) ≥ 3 .

Q. What strategies resolve contradictions in this compound pharmacokinetic data across studies?

  • Methodological Answer :

  • Root-Cause Analysis : Audit variables like sample preparation (e.g., protein precipitation vs. solid-phase extraction) or calibration curve ranges .
  • Meta-Analysis : Apply random-effects models to aggregate data, accounting for inter-study heterogeneity (e.g., I² statistic) .
  • Cross-Validation : Replicate disputed results using orthogonal methods (e.g., immunoassays vs. LC-MS) .

Q. How can experimental reproducibility be ensured in this compound synthesis and characterization?

  • Methodological Answer :

  • Protocol Standardization : Document reaction conditions (e.g., temperature, catalyst ratios) using electronic lab notebooks (ELNs) for transparency .
  • Interlaboratory Studies : Share samples with independent labs for blinded replication .
  • Data Archiving : Publish raw NMR/MS spectra and synthetic protocols in supplementary materials .

Q. What frameworks guide literature reviews for identifying gaps in this compound research?

  • Methodological Answer :

  • Systematic Reviews : Use PRISMA guidelines to screen databases (e.g., PubMed, SciFinder) with keywords like "this compound pharmacokinetics" or "deuterated glucocorticoids" .
  • Thematic Analysis : Map trends (e.g., analytical methods vs. metabolic studies) using tools like VOSviewer .
  • FINER Criteria : Evaluate gaps for Feasibility, Novelty, and Relevance to translational research .

Q. How should deuterium kinetic isotope effects (KIEs) be incorporated into experimental designs for this compound metabolic studies?

  • Methodological Answer :

  • In Vitro Models : Use hepatocyte incubations to compare metabolic clearance rates (CL) between Ciclesonide and this compound .
  • KIE Calculation : Apply the equation KIE = (k_H/k_D), where k_H and k_D are rate constants for protiated and deuterated forms .
  • Computational Modeling : Predict KIEs using density functional theory (DFT) to validate empirical results .

Q. What methodologies validate this compound data integrity in cross-study comparisons?

  • Methodological Answer :

  • Data Harmonization : Standardize units (e.g., ng/mL vs. nM) and normalize to reference materials .
  • Metadata Annotation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
  • Sensitivity Analysis : Test robustness by varying assumptions (e.g., extraction recovery rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.